2,5-Diiodobenzoic acid

Organic Synthesis Cross-Coupling Sonogashira Reaction

Researchers synthesizing disymmetric 2,5-bis-ethynyl benzoic acid derivatives require precise substitution geometry-other diiodobenzoic acid isomers fail to deliver regioselective Pd-catalyzed coupling with terminal alkynes. 2,5-Diiodobenzoic acid is the only isomer enabling sequential, site-selective Sonogashira couplings for unsymmetrical conjugated systems used in molecular wires and organic electronics. • Directs halogen bonding to uranyl oxo atoms with defined geometry (I-O: 3.437 Å; ∠C-I⋯O: 161.3°)-critical for actinide supramolecular materials. • Forms a well-characterized 1:1 cyclodextrin complex solved at 1.2 Å resolution, serving as a crystallographic phase model for isomorphous guest complexes. • Distinct activity profile in auxin transport assays-weakly apolar callus distribution with marked growth inhibition, unmatched by 2,5-dibromo or 3,4-diiodo analogs.

Molecular Formula C7H4I2O2
Molecular Weight 373.91 g/mol
CAS No. 14192-12-2
Cat. No. B077767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diiodobenzoic acid
CAS14192-12-2
Molecular FormulaC7H4I2O2
Molecular Weight373.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)O)I
InChIInChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
InChIKeyNSKPFWAAYDFCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diiodobenzoic Acid: Core Properties & Specifications


2,5-Diiodobenzoic acid is a halogenated benzoic acid derivative characterized by the substitution of two iodine atoms at the 2- and 5- positions of the aromatic ring. Its molecular formula is C₇H₄I₂O₂, with a molecular weight of 373.91 g/mol and a melting point range of 183–187 °C . The compound exists as a white crystalline powder with moderate organic solubility and limited aqueous solubility . The specific 2,5-substitution pattern confers distinct electronic and steric properties that govern its reactivity profile in cross-coupling reactions and its capacity for directional halogen bonding in supramolecular assemblies, thereby differentiating it from other diiodobenzoic acid isomers [1].

Regioselective Sonogashira coupling building block
Directional halogen bonding synthon for crystal engineering
Crystallographic benchmark for cyclodextrin inclusion complexes
Distinct auxin transport research tool

2,5-Diiodobenzoic Acid: Isomer Advantage


In procurement decisions for halogenated benzoic acid building blocks, the substitution pattern—not merely the presence of iodine atoms—dictates the compound's utility. The 2,5-diiodobenzoic acid isomer exhibits a unique spatial arrangement of iodine atoms that enables regioselective palladium-catalyzed couplings with terminal alkynes, yielding disymmetric bis-ethynyl derivatives that are inaccessible with other diiodobenzoic acid isomers [1]. Furthermore, the 2,5-substitution pattern directs halogen bonding interactions toward specific acceptor sites (e.g., uranyl oxo atoms) with defined geometric parameters, whereas the 3,5-isomer favors alternative I···I halogen bonding motifs in coordination polymers [2]. Generic substitution with an incorrect isomer would compromise both synthetic outcomes and supramolecular assembly fidelity.

2,5-isomer Disymmetric bis-ethynyl access via sequential coupling
Other isomers (2,4- / 3,5-) Regioselective coupling may not yield same scaffold Class-level inference
2,5-isomer I–O halogen bonds with uranyl oxo atoms
3,5-isomer Favors I···I halogen bonding; alters supramolecular assembly Head-to-head evidence
2,5-isomer Distinct callus growth activity/inhibition profile
3,4- / 2,5-dibromo isomers Inactive or different response; activity may not transfer Direct comparison

2,5-Diiodobenzoic Acid: Performance vs. Comparators


Regioselective Pd-Catalyzed Coupling with Terminal Alkynes

2,5-Diiodobenzoic acid undergoes palladium-catalyzed coupling with terminal alkynes to produce disymmetric 2,5-bis-ethynyl benzoic acid derivatives with high regioselectivity [1]. This regioselectivity is a direct consequence of the 2,5-substitution pattern; the two iodine atoms are positioned to allow sequential, site-selective coupling at the 2- and 5- positions. In contrast, other diiodobenzoic acid isomers (e.g., 2,4-diiodobenzoic acid or 3,5-diiodobenzoic acid) lack this precise spatial arrangement, leading to different coupling outcomes or the inability to generate the disymmetric bis-ethynyl scaffold [1].

Regioselective Coupling
Class-level
2,5-isomer yields disymmetric bis-ethynyl benzoic acid derivatives; other isomers do not
2,5-Substitution pattern enables sequential coupling
Reported regioselectivity advantage; validate in specific substrate
Organic Synthesis Cross-Coupling Sonogashira Reaction Regioselectivity

Halogen Bonding in Uranyl Complexes

In uranyl (UO₂²⁺) complexes, 2,5-diiodobenzoic acid engages in halogen bonding interactions between its iodine atoms and uranyl oxo atoms. The I–O interaction distance is 3.437(5) Å (95.9% of the sum of van der Waals radii) with an angle ∠C–I⋯O of 161.3(2)° [1]. These metrics are well within the sum of the van der Waals radii (3.50 Å for I–O), confirming a robust halogen bond. This specific interaction geometry is a consequence of the 2,5-substitution pattern; the 3,5-diiodobenzoic acid isomer, in contrast, favors type II I···I halogen bonding interactions rather than I–O halogen bonds with uranyl oxo atoms in related coordination polymers [2].

Halogen Bonding Geometry
Head-to-head
I–O distance 3.437 Å; ∠C–I⋯O 161.3°
2,5-isomer directs I–O halogen bonds; 3,5-isomer yields I···I interactions
Single crystal X-ray diffraction data
Supramolecular Chemistry Crystal Engineering Actinide Chemistry Halogen Bonding

Cycloheptaamylose Inclusion Complex as Standard

2,5-Diiodobenzoic acid forms a well-defined 1:1 inclusion complex with cycloheptaamylose (β-cyclodextrin) [1]. X-ray crystallographic analysis of this complex at 1.2 Å resolution reveals space group C2 with unit cell dimensions a = 19.192(13) Å, b = 24.759(20) Å, c = 15.739(13) Å, and β = 109.6(3)° [1]. This crystallographically characterized inclusion complex served as the phase model for solving the structures of other meta-substituted guest complexes, underscoring its utility as a crystallographic reference. While other substituted benzoic acids also form complexes with cycloheptaamylose, the 2,5-diiodobenzoic acid complex was the first to yield a high-resolution structure and remains a benchmark for isomorphous complex determination [1].

Inclusion Complex Benchmark
Reported
1.2 Å resolution structure; space group C2; unit cell parameters available
First high-resolution cyclodextrin inclusion complex structure for this class
Used as phase model for isomorphous complexes
Host-Guest Chemistry Cyclodextrin Complexation Supramolecular Chemistry Crystallography

Callus Growth Inhibition vs. Halogenated Analogs

In tobacco stem explant assays, 2,5-diiodobenzoic acid exhibits a unique activity profile distinct from its halogenated analogs. It was found to be weakly active in causing apolar distribution of callus growth, contrasting with the highly active 2,3,6-trichlorobenzoic acid, 2,6-dichlorobenzoic acid, and 2,5-dibromobenzoic acid [1]. Crucially, while the highly active compounds (2,5-dibromo- and 2,6-dichlorobenzoic acid) showed no inhibitory effect on callus growth, 2,5-diiodobenzoic acid markedly inhibited growth [1]. Additionally, the 3,4-diiodobenzoic acid isomer was completely inactive in these assays, highlighting the critical role of the 2,5-substitution pattern [1].

Callus Growth Activity
Head-to-head
Weakly active in apolar distribution; markedly inhibited growth
Unique profile: combines weak apolar activity with growth inhibition
3,4-isomer completely inactive; 2,5-dibromo differs
Plant Physiology Auxin Transport Callus Growth Structure-Activity Relationship

2,5-Diiodobenzoic Acid: Key Applications


Disymmetric Bis-Ethynyl Scaffold Synthesis

For researchers requiring disymmetric 2,5-bis-ethynyl benzoic acid derivatives, 2,5-diiodobenzoic acid is the only diiodobenzoic acid isomer that enables sequential, regioselective palladium-catalyzed coupling with terminal alkynes [1]. This specificity is critical for synthesizing unsymmetrical conjugated systems used in organic electronics, molecular wires, and functional materials where precise control over substitution pattern is essential.

Uranyl-Organic Frameworks with Halogen-Oxo Synthons

In the design of uranyl-based supramolecular materials, 2,5-diiodobenzoic acid directs halogen bonding interactions specifically toward uranyl oxo atoms with defined geometric parameters (I–O distance: 3.437(5) Å; ∠C–I⋯O: 161.3(2)°) [1]. The 3,5-diiodobenzoic acid isomer, in contrast, favors I···I halogen bonding motifs [2]. Researchers aiming to harness halogen-oxo interactions in actinide materials should prioritize the 2,5-isomer.

Benchmark Cycloheptaamylose Inclusion Complex

For studies involving cyclodextrin inclusion complexes, 2,5-diiodobenzoic acid forms a well-characterized 1:1 complex with cycloheptaamylose that has been solved at 1.2 Å resolution (space group C2; a = 19.192(13) Å, b = 24.759(20) Å, c = 15.739(13) Å, β = 109.6(3)°) [1]. This complex serves as a phase model for solving other isomorphous meta-substituted guest complexes, making it a valuable crystallographic reference standard.

Auxin Transport and Callus Growth Studies

2,5-Diiodobenzoic acid offers a distinct activity profile in tobacco stem explant assays: it is weakly active in causing apolar callus distribution while markedly inhibiting overall callus growth [1]. This combination of effects is not observed with 2,5-dibromobenzoic acid or 3,4-diiodobenzoic acid [1], making the 2,5-diiodo isomer a specific tool for dissecting auxin transport mechanisms and structure-activity relationships.

Application
Selection Property
Validation Focus
Disymmetric Bis-Ethynyl Synthesis
2,5-Regioselectivity
Sequential coupling outcome
Uranyl-Organic Frameworks
Directional Halogen Bonding
I–O vs. I···I synthon geometry
Cyclodextrin Inclusion Standard
Crystallographic Benchmark
Isomorphous complex resolution
Auxin Transport Studies
Distinct Activity Profile
Callus growth distribution response

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